1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWGNIQEQCQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst, followed by oxidation to introduce the carboxylic acid group. Another method involves the cyclization of a nitrophenyl-substituted precursor under acidic conditions to form the pyrrole ring, followed by carboxylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions to form pyrrole-2,3-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 1-(4-Aminophenyl)-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.
Scientific Research Applications
1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C11H8N2O4 . It has a molecular weight of 232.19 g/mol . This compound has multiple synonyms, including 1-(4-nitrophenyl)pyrrole-2-carboxylic acid and 82552-86-1 .
IUPAC Name: 1-(4-nitrophenyl)pyrrole-2-carboxylic acid
InChI: InChI=1S/C11H8N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h1-7H,(H,14,15)
InChIKey: YCDWGNIQEQCQQW-UHFFFAOYSA-N
SMILES: C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)N+[O-]
Applications in Scientific Research
This compound derivatives have shown potential in various scientific applications:
- Keap1-Nrf2 Interaction Inhibitors: 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives, including 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid (compound 2 ), have been investigated as non-covalent inhibitors of the Keap1-Nrf2 interaction . Compound 2 demonstrated a dissociation constant (K D) of 42.2 nM against Keap1 . It also promoted Nrf2 translocation to the nucleus and upregulated the expression of antioxidant enzymes .
- Bcl-2/Bcl-xL Inhibitors: Modifications on the 1H-pyrrole-3-carboxylic acid core structure have led to the discovery of potent Bcl-2/Bcl-xL inhibitors .
- Anion Binding Studies: Pyrrolylamidourea and thiourea compounds, including 4-nitrophenyl substituted derivatives, have been studied for their anion-binding behavior in DMSO solution .
- Pharmaceutical Applications: Pyrrole derivatives have potential benefits in treating psychiatric illnesses, migraine, and depression . These compounds can be administered through various routes, including oral, nasal inhalation, or injection .
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrrole-2-carboxylic acid derivatives are highly dependent on substituents on the phenyl and pyrrole rings. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance binding to enzymes or receptors via polar interactions. For example, trifluoromethyl groups improve metabolic stability in drug candidates .
- Natural Derivatives: Exhibit tyrosinase inhibition, suggesting that synthetic nitro-substituted analogs might also target melanogenesis pathways .
Physicochemical Properties
- Solubility : Nitro and carboxylic acid groups enhance water solubility compared to halogenated or alkylated analogs. For example, 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid has a high XlogP (3.2), indicating hydrophobicity .
- Synthetic Accessibility: Bromination and organometallic reactions enable regioselective functionalization of the pyrrole ring, as seen in 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid .
Biological Activity
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8N2O4, with a molecular weight of 232.19 g/mol. It features a pyrrole ring substituted with a nitrophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of pyrrole derivatives against various pathogens, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 | |
| Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate | Staphylococcus aureus | 6.25 |
| Escherichia coli | 15.0 |
These findings suggest that the presence of the nitrophenyl group enhances the antibacterial efficacy of the compound.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Various studies have explored its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
Case Study: Cytotoxicity Evaluation
A recent study assessed the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results indicated that some derivatives exhibited IC50 values below 50 μM, demonstrating significant potency against cancer cells while maintaining acceptable levels of cytotoxicity towards normal cells .
Antiviral Activity
The antiviral potential of this compound has also been investigated. Certain derivatives were found to inhibit viral replication effectively, with percentage inhibition rates exceeding 50% in vitro against HIV-1 integrase interactions .
Table 2: Antiviral Activity Assessment
| Compound | Virus | % Inhibition |
|---|---|---|
| This compound | HIV-1 | >50 |
| Influenza A | 45 |
These findings highlight the compound's potential as a lead structure for developing new antiviral agents.
Q & A
Q. How does the nitro group affect the compound’s electrochemical behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
